molecular formula C19H21FN2O4S B2512311 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 954608-06-1

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2512311
CAS No.: 954608-06-1
M. Wt: 392.45
InChI Key: ARAHBQCKCLHAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

  • Research on piperidine derivatives, closely related to the queried compound, focused on their adsorption and corrosion inhibition properties on iron surfaces, employing quantum chemical calculations and molecular dynamics simulations. These studies help in understanding how such compounds interact at the molecular level, contributing to advancements in materials science and corrosion prevention (Kaya et al., 2016).

COX-2 Inhibition for Pain and Inflammation

  • Another study synthesized derivatives with similar structural motifs to investigate their potential as cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom in these molecules notably increased COX-2 selectivity, indicating their potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Crystal Structure Analysis

  • Studies on the crystal structures of related benzenesulfonamide compounds have revealed their supramolecular architectures, which are controlled by various intermolecular interactions. Such insights are vital for the design and development of new materials and pharmaceutical compounds (Rodrigues et al., 2015).

Photochemical Properties for Photodynamic Therapy

  • The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups demonstrate their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective PDT (Pişkin et al., 2020).

Radical N-Demethylation of Amides

  • An innovative approach for the N-demethylation of N-methyl amides was developed using N-fluorobenzenesulfonimide as an oxidant. This method contributes to the field of organic synthesis, showcasing the versatility of benzenesulfonamide derivatives in facilitating complex chemical transformations (Yi et al., 2020).

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-13-9-17(7-8-18(13)26-2)27(24,25)21-11-14-10-19(23)22(12-14)16-5-3-15(20)4-6-16/h3-9,14,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAHBQCKCLHAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.